methyl 2-chloro-6-fluoro-3-formylbenzoate

Catalog No.
S6573548
CAS No.
1263283-36-8
M.F
C9H6ClFO3
M. Wt
216.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-chloro-6-fluoro-3-formylbenzoate

CAS Number

1263283-36-8

Product Name

methyl 2-chloro-6-fluoro-3-formylbenzoate

Molecular Formula

C9H6ClFO3

Molecular Weight

216.6

Methyl 2-chloro-6-fluoro-3-formylbenzoate is an organic compound characterized by its molecular formula C9H7ClFO3C_9H_7ClFO_3. It features a benzoate structure with a formyl group at the 3-position, a chlorine atom at the 2-position, and a fluorine atom at the 6-position. This compound is notable for its reactive functional groups, which enable it to participate in various

  • Oxidation: The formyl group can be oxidized to a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Major Products Formed

  • Oxidation: Produces methyl 2-chloro-6-fluoro-3-carboxybenzoate.
  • Reduction: Yields methyl 2-chloro-6-fluoro-3-hydroxymethylbenzoate.
  • Substitution: Results in various substituted benzoates depending on the nucleophile used.

Research indicates that methyl 2-chloro-6-fluoro-3-formylbenzoate exhibits bioactive properties. Its derivatives have shown potential as anti-tubercular agents and possess antibacterial and antifungal activities. The presence of the formyl group enhances its reactivity and biological activity, making it a valuable precursor in drug development .

Several methods exist for synthesizing methyl 2-chloro-6-fluoro-3-formylbenzoate:

  • Vilsmeier-Haack Reaction: Involves treating methyl benzoate with phosphorus oxychloride and dimethylformamide to introduce the formyl group.
  • Chlorination of Methyl 2-formylbenzoate: Methyl 2-formylbenzoate can be chlorinated using thionyl chloride or phosphorus trichloride to introduce the chlorine atom at the 2-position.
  • Direct Formylation: Using formic acid or its derivatives under acidic conditions can yield this compound directly from methyl benzoate.

Methyl 2-chloro-6-fluoro-3-formylbenzoate has several applications across various fields:

  • Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.
  • Biology: Used in enzyme-catalyzed reaction studies and as a biochemical probe.
  • Medicine: Acts as a precursor for pharmaceutical compounds with potential therapeutic applications.
  • Industry: Utilized in producing dyes, pigments, and polymers, contributing to new materials development .

Studies on the interactions of methyl 2-chloro-6-fluoro-3-formylbenzoate with biological systems have revealed its potential as an anti-tubercular agent. Its derivatives have been tested against various pathogens, demonstrating promising results that warrant further investigation into their mechanisms of action and efficacy .

Methyl 2-chloro-6-fluoro-3-formylbenzoate shares structural similarities with several other compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-formylbenzoateFormyl group at the 2-positionLacks chlorine substitution
Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylateFluorine substitution at the 4-positionExhibits different reactivity due to fluorine
Methyl benzoateBasic ester structureDoes not contain halogen or formyl groups
Methyl 3-chloro-4-hydroxybenzoateHydroxyl group at the 4-positionShows different biological activity due to hydroxyl substitution

Uniqueness

Methyl 2-chloro-6-fluoro-3-formylbenzoate is unique due to its combination of chlorine and fluorine substituents along with a formyl group. This specific arrangement imparts distinct reactivity and makes it a valuable intermediate for synthesizing various organic compounds, setting it apart from similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

Explore Compound Types